N-Acetyl-Neuraminic Acid

Catalog No.
S516910
CAS No.
131-48-6
M.F
C11H19NO9
M. Wt
309.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-Neuraminic Acid

CAS Number

131-48-6

Product Name

N-Acetyl-Neuraminic Acid

IUPAC Name

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1

InChI Key

SQVRNKJHWKZAKO-LUWBGTNYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NPC-09; Ace-ER; UX-001; Neu-5Ac; SA-ER; AceER; Aceneuramic acid; N-Acetylneuraminic Acid Hydrate; NANA Hydrate; Neu5Ac Hydrate.

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O

The exact mass of the compound 5-N-Acetyl-beta-D-neuraminic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Sialic Acids. It belongs to the ontological category of N-acetylneuraminic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

N-Acetyl-Neuraminic Acid (Neu5Ac, CAS 131-48-6) is a 9-carbon acidic monosaccharide and the predominant terminal sialic acid found in mammalian glycoproteins and gangliosides. In industrial and pharmaceutical procurement, Neu5Ac serves as a critical chiral precursor for antiviral active pharmaceutical ingredients (APIs), a mandatory xeno-free supplement for biomanufacturing cell culture media, and a highly soluble (~50 mg/mL in water) active ingredient in advanced formulations . Unlike crude sialic acid extracts, pharmaceutical-grade Neu5Ac offers strict stereochemical purity and predictable thermal stability across a broad working pH range (pH 3.0–10.0), making it an indispensable baseline material for both the enzymatic synthesis of human milk oligosaccharides (HMOs) and the precise modulation of therapeutic glycoprotein pharmacokinetics [1].

Generic substitution of Neu5Ac with crude sialic acid mixtures or its closely related analog, N-Glycolylneuraminic acid (Neu5Gc), critically compromises biopharmaceutical safety and efficacy. Humans possess an irreversible mutation in the CMAH gene, rendering them incapable of synthesizing Neu5Gc; consequently, Neu5Gc is recognized as a highly immunogenic xeno-antigen [1]. If biomanufacturers utilize animal-derived media or impure sialic acid sources containing Neu5Gc, the non-human sugar is metabolically incorporated into recombinant therapeutic glycoproteins or stem cell therapies. Upon administration, this triggers pre-existing human anti-Neu5Gc antibodies, leading to rapid drug clearance, altered electrophysiology in cellular therapies, and potentially severe anaphylactic reactions (xenosialitis) [2]. Therefore, procuring structurally exact, xeno-free Neu5Ac is a critical requirement to ensure human-compatible glycosylation and regulatory compliance.

Prevention of Immunogenic Clearance in Recombinant Glycoproteins

In biopharmaceutical production, the choice of sialic acid directly dictates the pharmacokinetic viability of the final therapeutic. Supplementing human cell culture media with 5 mM Neu5Ac actively displaces pre-existing Neu5Gc, preventing its recycling and metabolic incorporation into glycoproteins [1]. Therapeutics produced in optimized, Neu5Ac-dominant environments (e.g., Panitumumab) contain <0.1% Neu5Gc, avoiding immune detection. In contrast, therapeutics containing high levels of Neu5Gc (e.g., Cetuximab, with 1.84 mol/mol sialic acids, mostly Neu5Gc) bind circulating anti-Neu5Gc antibodies, leading to rapid in vivo clearance and adverse immunogenic events [1].

Evidence DimensionMetabolic incorporation and immunogenic clearance risk
Target Compound DataNeu5Ac supplementation (5 mM) displaces Neu5Gc, yielding human-compatible therapeutics (<0.1% Neu5Gc).
Comparator Or BaselineNeu5Gc (non-human sialic acid) incorporates into glycoproteins, triggering anti-Neu5Gc antibodies.
Quantified DifferenceNeu5Ac prevents the severe immunogenic clearance and anaphylaxis risks associated with high-Neu5Gc therapeutics (e.g., 1.84 mol/mol Neu5Gc in unoptimized processes).
ConditionsHuman 293T cell culture and recombinant monoclonal antibody profiling.

Biopharmaceutical manufacturers must procure high-purity Neu5Ac for culture media to prevent xenogeneic contamination and ensure the safety and half-life of therapeutic proteins.

Superior Substrate Affinity for CMP-Sialic Acid Synthetase

For the enzymatic synthesis of nucleotide sugars and human milk oligosaccharides (HMOs), Neu5Ac demonstrates vastly superior catalytic efficiency compared to Neu5Gc. Kinetic profiling of Drosophila CMP-sialic acid synthetase (CSAS) reveals an apparent Km of 410 µM for Neu5Ac [1]. Under identical assay conditions, Neu5Gc acts as a significantly inferior substrate, exhibiting no saturation and an estimated Km of >3.5 mM [1]. This distinct preference ensures that Neu5Ac is rapidly and efficiently converted into CMP-Neu5Ac, the essential donor molecule for downstream sialyltransferase reactions.

Evidence DimensionEnzyme substrate affinity (Km) for CMP-Sia synthetase
Target Compound DataKm = 410 µM for N-acetylneuraminic acid (Neu5Ac).
Comparator Or BaselineKm > 3.5 mM for N-glycolylneuraminic acid (Neu5Gc).
Quantified DifferenceNeu5Ac exhibits an >8.5-fold higher binding affinity (lower Km) than Neu5Gc.
ConditionsIn vitro kinetic assay using purified recombinant Drosophila CSAS.

Procuring Neu5Ac rather than mixed sialic acids maximizes enzymatic conversion yields and reduces biocatalyst loading requirements in industrial HMO synthesis.

Formulation Stability and pH-Dependent Degradation Kinetics

The processability of Neu5Ac in aqueous formulations is highly dependent on matrix pH. Neu5Ac exhibits robust thermal stability within a pH range of 3.0 to 10.0, maintaining structural integrity during standard processing[1]. However, under extreme pH conditions (pH 1.0–2.0 or 11.0–12.0), the compound undergoes rapid decarboxylation and deacetylation. For instance, after heating at 90°C for 6 hours, only 48.0% to 59.6% of the initial Neu5Ac remains in extreme pH environments, whereas degradation is strictly limited in the neutral-to-mild range [1].

Evidence DimensionThermal degradation over 6 hours at 90°C
Target Compound DataHigh stability and limited degradation at pH 3.0–10.0.
Comparator Or BaselineRapid decarboxylation/deacetylation at pH 1.0–2.0 and 11.0–12.0.
Quantified DifferenceOnly 48.0%–59.6% of Neu5Ac survives 6 hours at 90°C under extreme pH, dictating a strict pH 3-10 formulation window.
ConditionsAqueous solution heating at 90°C across varied pH levels.

Formulators must strictly buffer Neu5Ac solutions between pH 3.0 and 10.0 to prevent costly active ingredient loss during thermal processing or sterilization.

Optimized Synthetic Yield for Neuraminidase Inhibitor APIs

Neu5Ac serves as a highly efficient chiral starting material for the synthesis of the influenza neuraminidase inhibitor Zanamivir. Utilizing high-purity Neu5Ac in an optimized, azide-free synthetic route yields a critical intermediate at a 61% overall efficiency [1]. This represents a substantial improvement over historical synthetic pathways for oseltamivir and zanamivir analogs, which typically achieved lower overall yields of 27% to 38% [1]. Furthermore, this Neu5Ac-driven route eliminates the need for intermediate chromatographic purification, significantly enhancing scalability.

Evidence DimensionOverall synthetic yield of antiviral intermediates
Target Compound Data61% overall yield using an optimized Neu5Ac-based route.
Comparator Or Baseline27%–38% overall yield using historical/alternative synthetic pathways.
Quantified DifferenceDirect utilization of Neu5Ac in optimized routes increases intermediate yield by 1.6x to 2.2x while eliminating chromatography steps.
ConditionsAzide-free chemical synthesis of Zanamivir intermediates.

API manufacturers must procure structurally precise Neu5Ac to maximize synthetic throughput and minimize purification costs in antiviral drug production.

Xeno-Free Cell Culture Media Supplementation

Driven by the severe immunogenic risks of Neu5Gc incorporation, Neu5Ac is the mandatory sialic acid supplement for human cell culture media. It is utilized in the biomanufacturing of monoclonal antibodies and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to ensure human-compatible glycosylation profiles, thereby preventing xenosialitis and rapid therapeutic clearance [1].

Chiral Precursor for Antiviral API Synthesis

Because of its exact stereochemistry and functional group arrangement, Neu5Ac is procured as the foundational starting material for synthesizing neuraminidase inhibitors like Zanamivir. As shown by the 61% intermediate yields in optimized routes, starting with pure Neu5Ac allows API manufacturers to bypass complex asymmetric synthesis steps and avoid costly chromatographic purifications [2].

Enzymatic Production of Human Milk Oligosaccharides (HMOs)

Leveraging its >8.5-fold higher binding affinity for CMP-sialic acid synthetase compared to Neu5Gc, Neu5Ac functions as a highly efficient substrate for the biocatalytic synthesis of CMP-Neu5Ac. This activated nucleotide sugar is subsequently used by sialyltransferases to manufacture complex HMOs and engineered therapeutic glycans at industrial scale [3].

Advanced Cosmetic and Dermatological Formulations

Due to its high aqueous solubility (~50 mg/mL) and proven thermal stability within the pH 3.0–10.0 window, Neu5Ac is increasingly procured for precision skincare. It functions as a stable, bio-derived active ingredient in anti-aging serums and emulsions, where it modulates cellular recognition and provides barrier support without degrading during standard formulation heating phases [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White crystals; [Sigma-Aldrich MSDS]

XLogP3

-3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

309.10598118 Da

Monoisotopic Mass

309.10598118 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

186 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GZP2782OP0

Related CAS

83248-83-3

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 10 of 54 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

131-48-6

Wikipedia

N-Acetylneuraminic_acid

Use Classification

Human Drugs -> EU pediatric investigation plans

General Manufacturing Information

Neuraminic acid, N-acetyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Wen L, Zheng Y, Jiang K, Zhang M, Kondengaden SM, Li S, Huang K, Li J, Song J, Wang PG. Two-Step Chemoenzymatic Detection of N-Acetylneuraminic Acid-α(2-3)-Galactose Glycans. J Am Chem Soc. 2016 Aug 30. [Epub ahead of print] PubMed PMID: 27554522.
2: Jahan M, Wynn PC, Wang B. Molecular characterization of the level of sialic acids N-acetylneuraminic acid, N-glycolylneuraminic acid, and ketodeoxynonulosonic acid in porcine milk during lactation. J Dairy Sci. 2016 Jul 13. pii: S0022-0302(16)30439-8. doi: 10.3168/jds.2016-11187. [Epub ahead of print] PubMed PMID: 27423948.
3: Dong R, Li F, Qin S, Wang Y, Si Y, Xu X, Tian H, Zhai L, Zhang G, Li Y, Zhou Y, Zhang Y, Zhang N, Guo S. Dataset on inflammatory proteins expressions and sialic acid levels in apolipoprotein E-deficient mice with administration of N-acetylneuraminic acid and/or quercetin. Data Brief. 2016 Jun 22;8:613-7. doi: 10.1016/j.dib.2016.06.020. eCollection 2016 Sep. PubMed PMID: 27419199; PubMed Central PMCID: PMC4936502.
4: Kim DJ, Kang MJ, Choi JA, Na DS, Kim JB, Na CS, Park JH. Anti-Helicobacter pylori activity of crude N-acetylneuraminic acid isolated from glycomacropeptide of whey. Lab Anim Res. 2016 Jun;32(2):99-104. doi: 10.5625/lar.2016.32.2.99. Epub 2016 Jun 24. PubMed PMID: 27382378; PubMed Central PMCID: PMC4931043.
5: Guo S, Tian H, Dong R, Yang N, Zhang Y, Yao S, Li Y, Zhou Y, Si Y, Qin S. Exogenous supplement of N-acetylneuraminic acid ameliorates atherosclerosis in apolipoprotein E-deficient mice. Atherosclerosis. 2016 Aug;251:183-91. doi: 10.1016/j.atherosclerosis.2016.05.032. Epub 2016 May 19. PubMed PMID: 27344369.
6: Sakai R, Esaki Y, Hasuwa H, Ikawa M, Lo P, Matsuura R, Nakahata K, Zenitani M, Asada M, Maeda A, Eguchi H, Okuyama H, Miyagawa S. Knockout of Cytidine Monophospho-N-Acetylneuraminic Acid (CMP-NeuAc) Hydroxylase From Porcine Endothelial Cells by a CRISPR System. Transplant Proc. 2016 May;48(4):1320-2. doi: 10.1016/j.transproceed.2015.10.065. PubMed PMID: 27320613.
7: Song KH, Kwak CH, Jin UH, Ha SH, Park JY, Abekura F, Chang YC, Cho SH, Lee K, Chung TW, Ha KT, Lee YC, Kim CH. Housekeeping promoter 5'pcmah-2 of pig CMP-N-acetylneuraminic acid hydroxylase gene for NeuGc expression. Glycoconj J. 2016 May 17. [Epub ahead of print] PubMed PMID: 27188588.
8: Hinneburg H, Hofmann J, Struwe WB, Thader A, Altmann F, Varón Silva D, Seeberger PH, Pagel K, Kolarich D. Distinguishing N-acetylneuraminic acid linkage isomers on glycopeptides by ion mobility-mass spectrometry. Chem Commun (Camb). 2016 Mar 21;52(23):4381-4. doi: 10.1039/c6cc01114d. PubMed PMID: 26926577.
9: Williams JT, Corcilius L, Kiefel MJ, Payne RJ. Total Synthesis of Native 5,7-Diacetylpseudaminic Acid from N-Acetylneuraminic Acid. J Org Chem. 2016 Mar 18;81(6):2607-11. doi: 10.1021/acs.joc.5b02754. Epub 2016 Mar 3. PubMed PMID: 26907566.
10: Chuanxiang W, Lian X, Lijie L, Fengli Q, Zhiwei S, Xianen Z, Jinmao Y. A sensitive and efficient method for determination of N-acetylhexosamines and N-acetylneuraminic acid in breast milk and milk-based products by high-performance liquid chromatography via UV detection and mass spectrometry identification. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Feb 1;1011:14-23. doi: 10.1016/j.jchromb.2015.12.032. Epub 2015 Dec 23. PubMed PMID: 26751589.
11: Yida Z, Imam MU, Ismail M, Ismail N, Azmi NH, Wong W, Altine Adamu H, Md Zamri ND, Ideris A, Abdullah MA. N-Acetylneuraminic Acid Supplementation Prevents High Fat Diet-Induced Insulin Resistance in Rats through Transcriptional and Nontranscriptional Mechanisms. Biomed Res Int. 2015;2015:602313. doi: 10.1155/2015/602313. Epub 2015 Nov 25. PubMed PMID: 26688813; PubMed Central PMCID: PMC4673348.
12: Yida Z, Imam MU, Ismail M, Wong W, Abdullah MA, Ideris A, Ismail N. N-Acetylneuraminic acid attenuates hypercoagulation on high fat diet-induced hyperlipidemic rats. Food Nutr Res. 2015 Dec 4;59:29046. doi: 10.3402/fnr.v59.29046. eCollection 2015. PubMed PMID: 26642300; PubMed Central PMCID: PMC4671315.
13: Yida Z, Imam MU, Ismail M, Ismail N, Ideris A, Abdullah MA. High fat diet-induced inflammation and oxidative stress are attenuated by N-acetylneuraminic acid in rats. J Biomed Sci. 2015 Oct 24;22:96. doi: 10.1186/s12929-015-0211-6. PubMed PMID: 26498218; PubMed Central PMCID: PMC4619312.
14: Takahashi T, Kawagishi S, Funahashi H, Hayashi N, Suzuki T. Production and Purification of Secretory Simian Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase Using Baculovirus-Protein Expression System. Biol Pharm Bull. 2015;38(8):1220-6. doi: 10.1248/bpb.b15-00299. PubMed PMID: 26235586.
15: Miyagawa S, Matsunari H, Watanabe M, Nakano K, Umeyama K, Sakai R, Takayanagi S, Takeishi T, Fukuda T, Yashima S, Maeda A, Eguchi H, Okuyama H, Nagaya M, Nagashima H. Generation of α1,3-galactosyltransferase and cytidine monophospho-N-acetylneuraminic acid hydroxylase gene double-knockout pigs. J Reprod Dev. 2015;61(5):449-57. doi: 10.1262/jrd.2015-058. Epub 2015 Jul 26. PubMed PMID: 26227017; PubMed Central PMCID: PMC4623151.
16: Shi Y, Xu X, Fang M, Zhang M, Li Y, Gillespie B, Yorke S, Yang N, McKew JC, Gahl WA, Huizing M, Carrillo-Carrasco N, Wang AQ. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 1;1000:105-11. doi: 10.1016/j.jchromb.2015.07.018. Epub 2015 Jul 17. PubMed PMID: 26218770; PubMed Central PMCID: PMC4544686.
17: Pascolutti M, Madge PD, Thomson RJ, von Itzstein M. Access to 3-O-Functionalized N-Acetylneuraminic Acid Scaffolds. J Org Chem. 2015 Aug 7;80(15):7746-51. doi: 10.1021/acs.joc.5b00992. Epub 2015 Jul 14. PubMed PMID: 26118975.
18: Taguchi R, Minami A, Matsuda Y, Takahashi T, Otsubo T, Ikeda K, Suzuki T. Preferential Accumulation of 14C-N-Glycolylneuraminic Acid over 14C-N-Acetylneuraminic Acid in the Rat Brain after Tail Vein Injection. PLoS One. 2015 Jun 22;10(6):e0131061. doi: 10.1371/journal.pone.0131061. eCollection 2015. PubMed PMID: 26098915; PubMed Central PMCID: PMC4476740.
19: Ji W, Sun W, Feng J, Song T, Zhang D, Ouyang P, Gu Z, Xie J. Characterization of a novel N-acetylneuraminic acid lyase favoring N-acetylneuraminic acid synthesis. Sci Rep. 2015 Mar 23;5:9341. doi: 10.1038/srep09341. PubMed PMID: 25799411.
20: Colombo R, Anastasia M, Rota P, Allevi P. Correction: The first synthesis of N-acetylneuraminic acid 1,7-lactone. Chem Commun (Camb). 2015 Mar 18;51(22):4719. doi: 10.1039/c5cc90091c. PubMed PMID: 25689612.

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